Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate: is a complex organic compound with a molecular formula of C21H30ClN3O4. This compound is notable for its structural complexity, which includes a piperazine ring, a morpholine moiety, and a chlorinated phenyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitrobenzyl chloride with morpholine to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with tert-butyl 4-formylpiperazine-1-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are generally proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced catalysts and purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a morpholine moiety, and a chlorinated phenyl group. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C21H30ClN3O4 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
tert-butyl 4-[[4-chloro-2-(morpholine-4-carbonyl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H30ClN3O4/c1-21(2,3)29-20(27)25-8-6-23(7-9-25)15-16-4-5-17(22)14-18(16)19(26)24-10-12-28-13-11-24/h4-5,14H,6-13,15H2,1-3H3 |
InChI Key |
WPIPXANOCAFFHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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